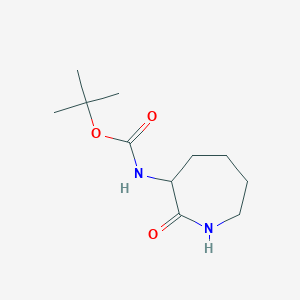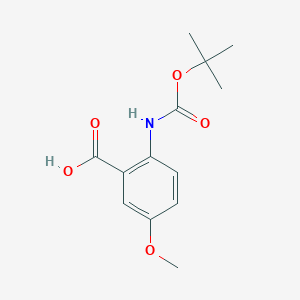![molecular formula C8H6BrClN2O2 B1302655 6-氯-咪唑并[1,2-a]吡啶-2-羧酸氢溴酸盐 CAS No. 820245-56-5](/img/structure/B1302655.png)
6-氯-咪唑并[1,2-a]吡啶-2-羧酸氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid is a commercially available compound that has been used as a fluorescent probe for monitoring pH value (3.0–7.0). The probe has high selectivity and sensitivity, brilliant reversibility, and an extremely short response time .
Molecular Structure Analysis
The molecular structure of 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid is characterized by a nitrogen bridgehead heterocycle . This structure has been widely used in medical chemistry and biochemistry because of its extensive biological and pharmacological activities .
Chemical Reactions Analysis
6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid has been used as a fluorescent probe for monitoring pH changes . It has high selectivity and sensitivity, brilliant reversibility, and an extremely short response time .
科学研究应用
荧光探针用于 pH 值监测
该化合物已被用作荧光探针,用于监测 pH 值变化,特别是在 3.0 到 7.0 的范围内 。它表现出高选择性和灵敏度,以及出色的可逆性和极短的响应时间。这使其成为实时成像生物系统(如酵母)中 pH 值变化的宝贵工具。
生物学和药理学研究
由于其广泛的生物学和药理学活性,6-氯-咪唑并[1,2-a]吡啶衍生物在药物化学和生物化学中被广泛使用 。它们是开发新型治疗剂和诊断工具的关键组成部分。
细胞内离子检测
该化合物的衍生物已被设计为探针,用于检测细胞内的各种离子,例如 Cu^2+ 和 Hg^2+ 。它们优异的光学性质使其适用于生物成像应用,有助于我们了解细胞过程。
自噬监测
研究人员已开发出基于该化合物的比率荧光探针,用于监测活细胞自噬过程中 pH 值波动 。该应用对于研究细胞稳态和与自噬功能障碍相关的疾病至关重要。
抗结核药物开发
咪唑并[1,2-a]吡啶类似物,包括那些从 6-氯-咪唑并[1,2-a]吡啶衍生的,在治疗结核病方面显示出希望。 它们在急性 TB 小鼠模型中有效降低细菌负荷 ,表明其具有作为抗 TB 剂的潜力。
作用机制
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been studied for their structure–activity relationship and mode-of-action .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been used in the development of anti-tb compounds .
Pharmacokinetics
It is noted that q203, an imidazo[1,2-a]pyridine analogue, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
It is noted that treatment with q203, an imidazo[1,2-a]pyridine analogue, resulted in a significant reduction of bacterial load in an acute tb mouse model .
安全和危害
While specific safety and hazard information for 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide was not found, it’s important to handle all chemicals with care. Avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and a dust respirator .
未来方向
生化分析
Biochemical Properties
6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) by interacting with specific bacterial enzymes . The compound’s interaction with these enzymes inhibits their function, thereby preventing the bacteria from proliferating.
Cellular Effects
The effects of 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by affecting key signaling pathways . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to form hydrogen bonds and interact with carboxyl groups in acidic conditions is a key aspect of its molecular mechanism . This interaction can lead to the inhibition of enzyme activity, thereby affecting various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Its degradation can lead to a decrease in efficacy, highlighting the importance of proper storage and handling.
Dosage Effects in Animal Models
The effects of 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the optimal dosage for therapeutic applications, ensuring efficacy while minimizing potential side effects.
Metabolic Pathways
6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism, affecting overall cellular function . Understanding these interactions is essential for elucidating the compound’s biochemical and pharmacological properties.
Transport and Distribution
The transport and distribution of 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s bioavailability and efficacy, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall biochemical effects, providing insights into its mechanism of action.
属性
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2.BrH/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVSMZQXSFUQHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)C(=O)O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Tert-butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B1302577.png)










